1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid
Description
Nomenclature and Structural Classification
The systematic IUPAC name for this compound is 1-((benzyloxy)carbonyl)-3-phenylazetidine-3-carboxylic acid , reflecting its three key structural components:
- Azetidine : A four-membered saturated heterocyclic ring containing one nitrogen atom.
- Benzyloxycarbonyl (Cbz) group : A protecting group derived from benzyl chloroformate.
- Phenyl substituent : An aromatic benzene ring attached to the azetidine core.
The compound is classified under the following categories:
- Heterocyclic compounds : Due to the azetidine ring.
- Amino acid derivatives : The carboxylic acid moiety suggests structural similarity to α-amino acids.
- Protected amines : The Cbz group masks the azetidine nitrogen, enabling selective reactivity.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1207203-37-9 | |
| Molecular Formula | C₁₈H₁₇NO₄ | |
| Molecular Weight | 311.33 g/mol | |
| Purity | 97% |
Core Structural Features
Azetidine Ring
The azetidine ring is a strained four-membered heterocycle with a nitrogen atom at position 1. Its bond angles (≈90°) deviate significantly from the ideal tetrahedral geometry, resulting in a ring strain of approximately 25.4 kcal/mol. This strain enhances reactivity, making the ring susceptible to nucleophilic attack and ring-opening reactions.
Benzyloxycarbonyl (Cbz) Group
The Cbz group (-OCC₆H₅) is attached to the azetidine nitrogen via a carbonyl linkage. Introduced by Leonidas Zervas and Max Bergmann in the 1930s, this group protects amines during peptide synthesis by preventing unwanted side reactions. Its stability under acidic conditions and selective removal via hydrogenolysis make it indispensable in multi-step syntheses.
Phenyl Substituent
The phenyl group at position 3 of the azetidine ring contributes to:
Historical Context and Discovery Pathways
The synthesis of 1-[(benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid builds upon foundational work in heterocyclic and peptide chemistry:
Azetidine Chemistry : Early studies on azetidines focused on their strained reactivity. The synthesis of azetidine-3-carboxylic acid derivatives emerged in the mid-20th century, driven by interest in proline analogs.
Cbz Group Development : Zervas and Bergmann’s 1932 discovery of benzyl chloroformate (Cbz-Cl) revolutionized amine protection, enabling controlled peptide bond formation. This methodology was later adapted for azetidine functionalization.
Modern Synthesis : Contemporary routes involve:
Recent advances in azetidine chemistry, such as enantioselective synthesis and strain-release polymerization, have expanded the utility of this compound in materials science and drug design.
Properties
IUPAC Name |
3-phenyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16(21)18(15-9-5-2-6-10-15)12-19(13-18)17(22)23-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGAANLMEGVGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Benzyloxycarbonyl Group
The Cbz group undergoes cleavage under specific conditions to reveal the free amine. This reaction is critical for deprotection in synthetic sequences:
Conditions and Reagents
-
Acidic hydrolysis: HCl (6N) in dioxane/water (1:1) at 60°C for 6 hours
-
Basic hydrolysis: NaOH (2M) in methanol/water (4:1) at room temperature for 12 hours
Products
Photochemical Ring Modification
Photochemical irradiation induces structural rearrangements in azetidine derivatives:
Key Study
-
UV irradiation (254 nm) of N-methyl-3,5-bis(methoxycarbonyl)cyclopentane-1,2-dicarboximide triggers ring contraction to yield azetidine derivatives .
-
Mechanistic studies propose H-atom abstraction from the N-methyl group, forming a biradical intermediate that cyclizes into the azetidine scaffold .
Applications
Aza-Michael Addition and Cyclization
The azetidine core participates in stereoselective annulation reactions:
Reaction Protocol
-
Substrate: 3-Hydroxy-2-oxo-3-phenylpropionitrile
-
Reagents: Sodium hydride in benzene at 60°C
-
Outcome: Intramolecular cyclization forms 1,2-diphenyl-azetidine-3-carbonitrile in 87% yield .
Mechanistic Insight
-
Base-mediated deprotonation initiates conjugate addition, followed by ring closure to stabilize the azetidine structure .
Palladium-Catalyzed Functionalization
Transition-metal catalysts enable diversification of the azetidine scaffold:
Case Study
-
Palladium-catalyzed coupling of trifluoromethyl benzo[d] oxazinones with vinylethylene carbonates produces nine-membered heterocycles via double decarboxylation .
-
The trifluoromethyl group enhances electrophilicity, facilitating Pd-π-allyl zwitterion formation .
Relevance
Substitution Reactions at the Carboxylic Acid
The carboxylic acid moiety undergoes esterification and amidation:
Esterification
-
Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol)
-
Product: Methyl 1-[(benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylate
Amidation
Mechanistic and Synthetic Implications
-
The Cbz group serves as a temporary protective group, enabling selective amine liberation .
-
Photochemical methods offer atom-economical routes to strained azetidine systems .
-
Palladium-mediated reactions expand access to complex heterocycles from azetidine precursors .
These findings highlight the compound’s utility in medicinal chemistry and materials science, particularly for constructing nitrogen-rich architectures.
Scientific Research Applications
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid has been explored for its applications in several domains:
Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for anti-inflammatory and anticancer properties. Preliminary studies suggest it may inhibit certain enzymes or modulate receptor activity, which could lead to therapeutic effects against various diseases.
Organic Synthesis
- Building Block : It serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in creating new compounds with desired biological activities.
Biological Research
- Enzyme Inhibition Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : Research has shown that derivatives based on azetidine structures exhibit significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
- Enzyme Interaction Studies : Interaction studies have demonstrated that compounds similar to 1-[(benzyloxy)carbonyl]-3-phenylazetidine can bind to specific metabolic enzymes, suggesting avenues for therapeutic exploration .
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Metabolic Stability : Fluorinated azetidines exhibit longer half-lives in vivo compared to phenyl-substituted analogs, as seen in preclinical studies .
- Synthetic Challenges : Azetidine derivatives require careful handling due to ring strain, whereas piperidine analogs are more thermally stable .
- Emerging Applications : Hybrid structures (e.g., piperidine-azetidine combinations) are gaining traction in allosteric modulator design .
Biological Activity
1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid, with the molecular formula C18H17NO4 and CAS number 1207203-37-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features an azetidine ring, a benzyloxycarbonyl group, and a phenyl group. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 311.33 g/mol |
| InChI Key | XHGAANLMEGVGMS-UHFFFAOYSA-N |
| Boiling Point | Not available |
| Purity | ≥95% |
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The specific molecular targets include various enzymes involved in metabolic pathways and receptors that mediate cellular responses.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes crucial for metabolic processes. For example, it has been evaluated for its inhibitory effects on calcium-activated chloride channels (CaCCs), particularly targeting the TMEM16A protein.
Case Study: TMEM16A Inhibition
In a study involving Fischer rat thyroid (FRT) cells expressing human TMEM16A, the compound demonstrated significant inhibitory activity. The IC50 values were determined using YFP fluorescence assays, revealing that certain derivatives of the compound exhibited potent inhibition:
| Compound | IC50 (μM) |
|---|---|
| B25 | 2.8 ± 1.3 |
| B13 | <6 |
| B21 | <6 |
These results suggest that the compound holds promise as a selective inhibitor of CaCCs, which are implicated in various physiological processes and diseases.
Anti-inflammatory and Anticancer Activities
Preliminary investigations have also suggested potential anti-inflammatory and anticancer properties of this compound. Further studies are needed to elucidate these activities fully.
Research Applications
The compound's unique structure and biological activities make it a valuable candidate for various applications:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
- Pharmaceutical Development : Investigated for potential use in treating conditions related to enzyme dysfunction or receptor dysregulation.
- Material Science : Utilized in developing new materials due to its chemical reactivity.
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | Piperidine derivative | Enzyme inhibition |
| 3-formylphenylboronic acid | Boronic acid | Antitumor activity |
The comparison underscores the distinctiveness of this compound in terms of its structural features and biological effects.
Q & A
Q. What are the key synthetic pathways for synthesizing 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid, and what challenges arise during its preparation?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Azetidine Ring Formation : Cyclization of β-lactam precursors or ring-closing metathesis to construct the strained azetidine ring.
- Benzyloxycarbonyl (Cbz) Protection : Introduction of the Cbz group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine) to protect the amine moiety .
- Carboxylic Acid Functionalization : Activation of the carboxylic acid group using reagents like EDCl/HOBt for subsequent coupling reactions.
Q. Challenges :
- Ring Strain : The azetidine ring’s instability requires careful temperature control (<0°C) during synthesis to prevent ring-opening .
- Stereochemical Control : Ensuring regioselectivity at the 3-phenyl position may require chiral catalysts or enantioselective methods .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological validation involves:
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required) .
- Spectroscopy :
- NMR : H and C NMR to confirm the presence of the Cbz group (e.g., benzyl protons at δ 5.1–5.3 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H] expected for CHNO: 324.1236) .
Advanced Research Questions
Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?
Discrepancies often arise due to:
- Variability in Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter activity. Standardized protocols (e.g., fixed pH 7.4 buffers) are critical .
- Impurity Artifacts : Trace byproducts (e.g., hydrolyzed Cbz groups) may interfere. Orthogonal purification (e.g., reverse-phase HPLC followed by recrystallization) is recommended .
- Data Normalization : Activity data should be normalized to internal controls (e.g., β-actin in Western blots) to minimize batch effects .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- pH Adjustment : Storage at pH 4–6 minimizes hydrolysis of the azetidine ring .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
- Protection from Light : Amber vials prevent photodegradation of the Cbz group .
Q. How does the stereochemistry at the 3-phenyl position influence its interaction with biological targets?
Computational and experimental approaches include:
- Docking Studies : Molecular dynamics simulations (e.g., using AutoDock Vina) to compare binding affinities of (R)- and (S)-enantiomers .
- Enantiomer-Specific Assays : Separate testing of enantiomers (e.g., via chiral HPLC) to identify active forms. For example, the (R)-enantiomer may show 10-fold higher affinity for protease targets .
Methodological Resources
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Reference |
|---|---|---|
| Purity | HPLC (C18 column, 90:10 acetonitrile/water) | |
| Solubility | 25°C in DMSO: >10 mM | |
| Stability | t >24 hrs (pH 6.0, 4°C) |
Q. Table 2: Structural Analogs for Comparative Studies
| Compound | Key Feature | Application |
|---|---|---|
| 1-Benzhydrylazetane-3-carboxylic acid | Bulkier substituent | Enhanced metabolic stability |
| Benzyl (3R,4R)-3-fluoro-4-phenylazetidine-1-carboxylate | Fluorine substitution | Improved target selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
